2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide
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Overview
Description
2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide is a compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, providing good yields of the product.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce indole-3-methanol .
Scientific Research Applications
2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling and regulation.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-aldehyde: An intermediate in the synthesis of various indole derivatives
Uniqueness
2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63244-99-5 |
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Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
[(3-hydroxy-3H-indol-2-yl)amino]urea |
InChI |
InChI=1S/C9H10N4O2/c10-9(15)13-12-8-7(14)5-3-1-2-4-6(5)11-8/h1-4,7,14H,(H,11,12)(H3,10,13,15) |
InChI Key |
CNXAICYHVYQAGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=N2)NNC(=O)N)O |
Origin of Product |
United States |
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